Hypochlorite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

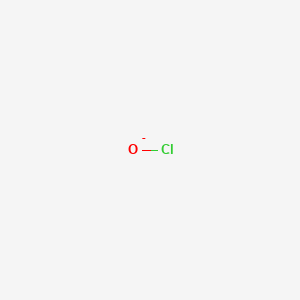

Hypochlorite is an anion with the chemical formula ClO⁻. It is commonly found in various salts, such as sodium this compound and calcium this compound. These compounds are widely used for their strong oxidizing properties, making them effective disinfectants and bleaching agents . This compound is the active ingredient in household bleach and is also used in water treatment and sanitation processes .

準備方法

Synthetic Routes and Reaction Conditions: Hypochlorite salts are typically prepared through the reaction of chlorine gas with a solution of a suitable hydroxide. For example, sodium this compound can be synthesized by bubbling chlorine gas through a solution of sodium hydroxide: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] This reaction is carried out at low temperatures to prevent the decomposition of this compound .

Industrial Production Methods: Industrial production of sodium this compound involves the electrolysis of brine (sodium chloride solution). The key reactions are: [ 2\text{Cl}^- \rightarrow \text{Cl}_2 + 2e^- \quad \text{(at the anode)} ] [ 2\text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2\text{OH}^- \quad \text{(at the cathode)} ] The chlorine gas produced at the anode reacts with the sodium hydroxide formed at the cathode to produce sodium this compound .

化学反応の分析

Types of Reactions: Hypochlorite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it oxidizes iodide ions to iodine: [ \text{ClO}^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{I}_2 + \text{Cl}^- + \text{H}_2\text{O} ]

Reduction: this compound can be reduced to chloride ions in the presence of reducing agents. For instance, it reacts with thiosulfate ions: [ \text{ClO}^- + 2\text{S}_2\text{O}_3^{2-} \rightarrow \text{Cl}^- + \text{S}_4\text{O}_6^{2-} ]

Substitution: this compound can also participate in substitution reactions, such as the chlorination of organic compounds. For example, it reacts with ammonia to form chloramines: [ \text{NH}_3 + \text{ClO}^- \rightarrow \text{NH}_2\text{Cl} + \text{OH}^- ]

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., sodium thiosulfate). The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products: The major products formed from this compound reactions include chlorine gas, chloramines, and various oxidized or chlorinated organic and inorganic compounds .

科学的研究の応用

Hypochlorite has a wide range of applications in scientific research, including:

Chemistry:

- Used as an oxidizing agent in various chemical reactions.

- Employed in the synthesis of chlorinated organic compounds.

Biology:

- Utilized in the disinfection of laboratory equipment and surfaces.

- Applied in the study of oxidative stress and its effects on biological systems .

Medicine:

- Used in wound care and disinfection.

- Investigated for its antimicrobial properties and potential therapeutic applications .

Industry:

- Employed in water treatment to disinfect drinking water and wastewater.

- Used in the bleaching of textiles and paper .

作用機序

Hypochlorite exerts its effects primarily through its strong oxidizing properties. It reacts with fatty acids and amino acids, leading to the degradation of cell membranes and proteins. This results in the disruption of cellular functions and ultimately cell death .

Molecular Targets and Pathways:

- This compound reacts with the amino groups of proteins to form chloramines, which disrupt cellular metabolism.

- It oxidizes sulfhydryl groups in enzymes, leading to the inactivation of essential bacterial enzymes .

類似化合物との比較

Hypochlorite is often compared with other chlorine-based disinfectants, such as:

Sodium Chlorite:

- More stable than sodium this compound.

- Used in the production of chlorine dioxide, a powerful disinfectant .

Calcium this compound:

- More stable and has a higher chlorine content than sodium this compound.

- Commonly used in swimming pool sanitation and water treatment .

Hypochlorous Acid:

- The conjugate acid of this compound.

- Used as a disinfectant and in wound care .

Uniqueness: this compound’s strong oxidizing properties and its ability to form chloramines make it a versatile and effective disinfectant. Its reactivity, however, also makes it less stable compared to some of its counterparts .

特性

Key on ui mechanism of action |

Sodium hypochlorite mediate its antimicrobial action by reacting with fatty acids and amino acids. Via saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Sodium hypochlorite may react with amino acids to neutralize them and form water and salt. Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism. Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups. Eventually hypochlorous acid and hypochlorite ions degrade and hydrolyze amino acids. |

|---|---|

CAS番号 |

14380-61-1 |

分子式 |

ClO- |

分子量 |

51.45 g/mol |

IUPAC名 |

hypochlorite |

InChI |

InChI=1S/ClO/c1-2/q-1 |

InChIキー |

WQYVRQLZKVEZGA-UHFFFAOYSA-N |

SMILES |

[O-]Cl |

正規SMILES |

[O-]Cl |

沸点 |

Decomposes at 40 (sodium hypochlorite) |

Key on ui other cas no. |

14380-61-1 |

物理的記述 |

Salts between a metal ion (most commonly the sodium ion, calcium ion, or potassium ion) and the hypochlorite group ClO-. Toxic by ingestion and inhalation. Powerful irritants to the skin, eyes and mucous membranes. May cause ignition when in contact with organic materials. When involved in a fire they may accelerate combustion or cause an explosion. |

溶解性 |

Soluble (sodium hypochlorite) |

同義語 |

Hypochlorite Hypochlorous Acid Hypochlorous Acids |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)